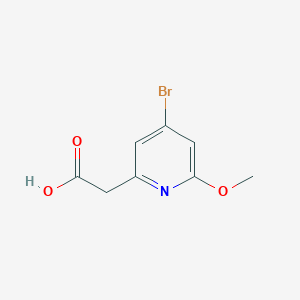
Methyl Varenicline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline is a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a crucial role in the brain’s reward system by modulating dopamine release .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor compound to form the core bicyclic structure.
Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
Methyl Varenicline undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学的研究の応用
Methyl Varenicline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents.
作用機序
Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .
類似化合物との比較
Similar Compounds
Cytisine: Another partial agonist at nicotinic receptors, used in smoking cessation.
Bupropion: An antidepressant with nicotinic receptor antagonist properties.
Nicotine: A full agonist at nicotinic receptors, commonly used in nicotine replacement therapies.
Uniqueness
Methyl Varenicline is unique due to its dual agonist-antagonist activity at nicotinic receptors. This dual activity provides a balanced approach to modulating dopamine release, making it more effective in reducing cravings and withdrawal symptoms compared to other compounds .
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3 |
InChIキー |
SYUMLVIBVORUHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


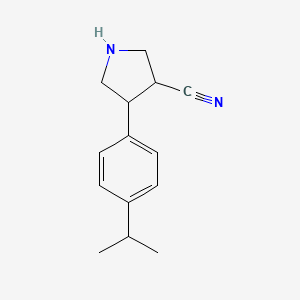
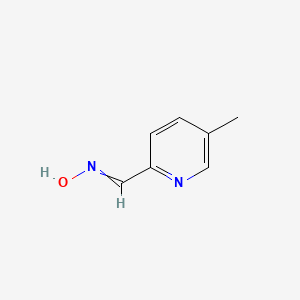
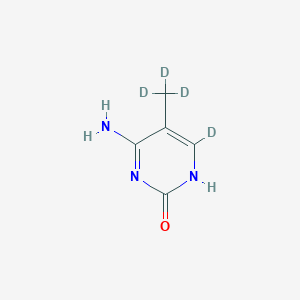

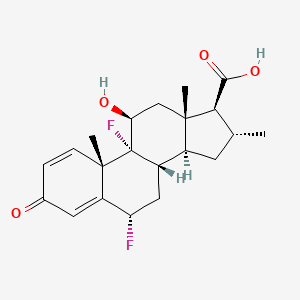
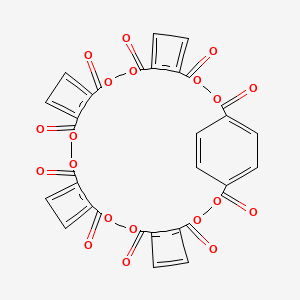


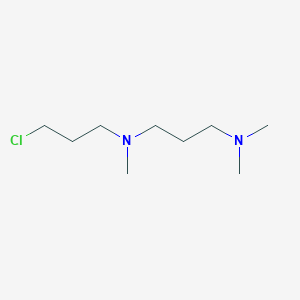
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)


